![molecular formula C19H15N3O3S2 B2485870 N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 921081-14-3](/img/structure/B2485870.png)
N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
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Overview
Description
The compound "N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide" is part of a broader class of benzamide derivatives, which are of significant interest in medicinal chemistry and material science due to their diverse biological activities and applications in various fields. These compounds have been synthesized and investigated for their potential as therapeutic agents, their molecular structures elucidated, and their physical and chemical properties analyzed to understand their reactivity and interactions with biological targets.
Synthesis Analysis
The synthesis of benzamide derivatives often involves direct acylation reactions, condensation reactions, or other specific organic transformations to introduce sulfonylamino and cyano groups into the molecular structure. For example, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing a method that could be adapted for the synthesis of the compound of interest (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, NMR, and other spectroscopic techniques. These analyses reveal the arrangement of atoms, the presence of functional groups, and intra- or intermolecular interactions that contribute to the stability and reactivity of the compound. For instance, N-((4-aminophenyl)sulfonyl)benzamide was studied using density functional theory (DFT) to characterize its molecular geometry and vibrational frequencies, providing insights into the reactivity and stability of similar compounds (FazilathBasha et al., 2021).
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-13-6-8-15(9-7-13)27(24,25)22-17-5-3-2-4-16(17)18(23)21-19-14(12-20)10-11-26-19/h2-11,22H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHYNRUTDGEFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
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